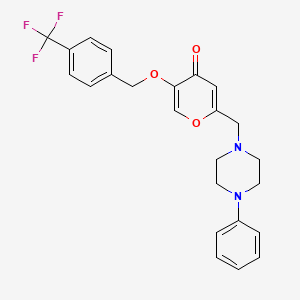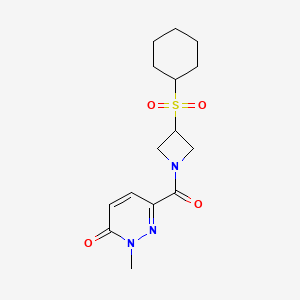
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as CAC-001, is a small molecule drug that has gained significant attention in the field of medicinal chemistry. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The exact mechanism of action of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting PDE5, this compound increases cGMP levels, which in turn leads to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its relatively simple synthesis method, which makes it a viable option for large-scale production. In addition, its broad range of potential applications makes it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one. One area of focus could be the development of more effective delivery methods to improve its solubility and bioavailability. Another area of focus could be the identification of more specific targets for this compound, which could lead to the development of more targeted therapies for specific diseases. Finally, further studies could be conducted to better understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves a multi-step process that starts with the reaction of 2-methylpyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexylsulfonylazetidine-1-carboxamide to form the desired product, this compound. The overall yield of this process is around 40%, which makes it a viable option for large-scale production.
Applications De Recherche Scientifique
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-(3-cyclohexylsulfonylazetidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-14(19)8-7-13(16-17)15(20)18-9-12(10-18)23(21,22)11-5-3-2-4-6-11/h7-8,11-12H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXTKLMRMXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)
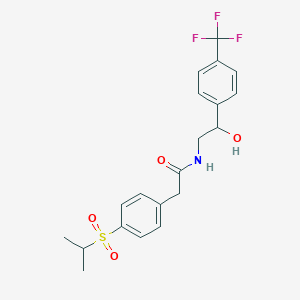
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620271.png)
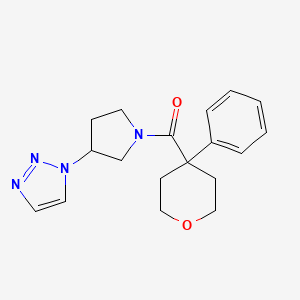
![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)
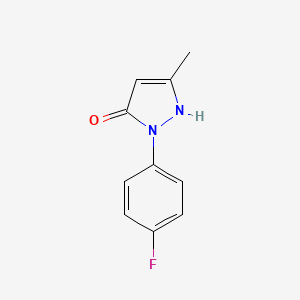

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)
